molecular formula C5H5N5O4 B035082 N-(5-Nitramidopyridin-2-yl)nitramide CAS No. 103769-76-2

N-(5-Nitramidopyridin-2-yl)nitramide

Cat. No.: B035082
CAS No.: 103769-76-2
M. Wt: 199.12 g/mol
InChI Key: OSUTXBMBWIMQBC-UHFFFAOYSA-N
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Description

N-(5-Nitramidopyridin-2-yl)nitramide is a pyridine-based compound featuring two nitramide functional groups: one at the 2-position and another at the 5-position of the pyridine ring. These analogs are frequently explored for applications in agrochemicals, propellants, and pharmaceuticals due to their stability, reactivity, and bioactivity .

Properties

CAS No.

103769-76-2

Molecular Formula

C5H5N5O4

Molecular Weight

199.12 g/mol

IUPAC Name

N-(5-nitramidopyridin-2-yl)nitramide

InChI

InChI=1S/C5H5N5O4/c11-9(12)7-4-1-2-5(6-3-4)8-10(13)14/h1-3,7H,(H,6,8)

InChI Key

OSUTXBMBWIMQBC-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-]

Canonical SMILES

C1=CC(=NC=C1N[N+](=O)[O-])N[N+](=O)[O-]

Synonyms

3-Pyridinamine,1,6-dihydro-N-nitro-6-(nitroimino)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Triazinan-Ylidene Nitramides

Example Compound : N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide ()

  • Structure : Features a triazinan-ylidene core with a nitramide group and a 4-chlorobenzyl substituent.
  • Bioactivity: Aphicidal Activity: LC₅₀ values of 47.8 mg/L (S. miscanthi) and 33.6 mg/L (S. graminum), significantly lower than the commercial insecticide pymetrozine (LC₅₀ = 13.8–8.1 mg/L) . Antifungal Activity: Inhibition rates at 50 mg/L ranged from 23.0% to 62.0%, underperforming compared to difenoconazole (65.4–100%) .
  • Physicochemical Properties: Crystalline monoclinic structure (space group P21/c) with a density of 1.533 g/cm³ and formula weight 269.70 .

Comparison Insight : The 4-chlorobenzyl group enhances structural rigidity but may reduce bioavailability compared to simpler pyridine-based nitramides.

(E)-β-Farnesene Analogues with Nitroiminohexahydrotriazine

Example Compounds : Derivatives 4c–4t ()

  • Structure : Hexahydro-1,3,5-triazine cores with varied alkyl/aryl substituents and (E)-β-farnesene side chains.
  • Key Data :
    • Yields and Melting Points :
Compound Substituent Yield (%) Melting Point (°C)
4c Propyl 38.2 72–73
4g Isobutyl 52.8 87–88
4r 4-Chlorophenyl 20.3 134–136
  • Spectral Trends : IR and NMR data indicate electron density shifts dependent on substituent bulkiness .

Comparison Insight : Bulky substituents (e.g., isobutyl, 4-chlorophenyl) improve thermal stability (higher melting points) but may complicate synthesis (lower yields).

Nitroiminotriazole-Based Energetic Salts

Example Compounds : DHTNA and BEDNINAT ()

  • Structure: Triazole cores with nitroimino groups and high nitrogen content.
  • Key Properties :
    • Thermal Stability : Decomposition temperatures (Td) up to 378°C.
    • Detonation Performance :
Compound Detonation Pressure (GPa) Velocity (m/s)
BEDNINAT 31.88 8553
  • Sensitivity : Low impact (10–40 J) and friction (120–360 N) sensitivities .

Comparison Insight : The triazole backbone enhances energetic performance, making these compounds superior for propellant applications compared to bioactivity-focused nitramides.

Pyridine-Based Nitramides

Example Compounds :

  • N-(4-bromopyridin-2-yl)nitramide ():
    • Formula: C₅H₄BrN₃O₂; LogP = 2.04 (indicating moderate lipophilicity).
  • Imidacloprid Analogs (): Neonicotinoid derivatives with nitramide groups exhibit insecticidal activity via nicotinic acetylcholine receptor targeting .

Comparison Insight : Pyridine nitramides balance lipophilicity and polarity (PSA = 70.74 for N-(4-bromopyridin-2-yl)nitramide), making them versatile for agrochemical design .

Preparation Methods

Nitration of Aminopyridine Intermediates

The synthesis of 5-nitro-2-aminopyridine, as described in CN104447522A, involves treating 2-aminopyridine with a HNO₃/H₂SO₄ nitrating mixture. While this process introduces a nitro group at position 5, converting the 2-amino group to a nitramide necessitates modified conditions:

  • Low-temperature nitration : Performing the reaction at -10°C to 0°C with acetyl nitrate (AcONO₂) or nitronium tetrafluoroborate (NO₂BF₄) to favor N-nitration over C-nitration.

  • Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or acetonitrile improve nitramide stability.

Stepwise Synthesis from Picolinic Acid Derivatives

WO2010089773A2 details a multi-step pathway for nitropyridine derivatives, which can be adapted for N-(5-Nitramidopyridin-2-yl)nitramide:

Intermediate Formation: 4-Chloro-2-amino-3-nitropyridine

  • Starting material : Picolinic acid hydrochloride is treated with thionyl chloride (SOCl₂) to form 4-chloropicolinic acid chloride.

  • Amidation : Reaction with aqueous ammonia yields 4-chloropyridine-2-carboxamide.

  • Hoffman degradation : Treatment with sodium hydroxide (NaOH) and bromine (Br₂) produces 4-chloro-2-aminopyridine.

  • Nitration : A HNO₃/H₂SO₄ mixture at 0–5°C introduces a nitro group at position 3, yielding 4-chloro-2-amino-3-nitropyridine.

StepReagents/ConditionsProductYield
1SOCl₂, 20–40°C4-Chloropicolinic acid chloride85%
2NH₃ (aq), 0–5°C4-Chloropyridine-2-carboxamide78%
3NaOH/Br₂, reflux4-Chloro-2-aminopyridine60%
4HNO₃/H₂SO₄, 0–5°C4-Chloro-2-amino-3-nitropyridine65%

Functional Group Interconversion

To introduce nitramide groups:

  • Chlorine displacement : Hydrolysis of the 4-chloro group in 4-chloro-2-amino-3-nitropyridine using NaOH yields 4-hydroxy-2-amino-3-nitropyridine.

  • Nitramide formation : Treat the 2-amino group with acetyl nitrate at -15°C to form the nitramide.

  • Position 5 nitration : Nitrate the 4-hydroxy group using HNO₃/H₂SO₄, followed by reduction to an amine and subsequent N-nitration.

Direct Double Nitramidation of 2,5-Diaminopyridine

A more direct route involves simultaneous nitration of 2,5-diaminopyridine:

  • Nitrating agent : Use a 1:1 mixture of fuming HNO₃ and acetic anhydride (Ac₂O) at -20°C to minimize decomposition.

  • Solvent system : Sulfolane or dimethylformamide (DMF) enhances solubility and reaction control.

2,5-Diaminopyridine+2HNO3Ac2O, -20°CThis compound+2H2O\text{2,5-Diaminopyridine} + 2 \, \text{HNO}3 \xrightarrow{\text{Ac}2\text{O, -20°C}} \text{this compound} + 2 \, \text{H}_2\text{O}

Challenges :

  • Competing C-nitration leading to nitro-pyridine byproducts.

  • Exothermic reactions requiring precise temperature control.

Alternative Route via Diazotization and Nitro Group Reduction

WO2010089773A2 describes diazotization of 4-chloro-2-amino-3-nitropyridine using sodium nitrite (NaNO₂) and HCl, followed by hydrolysis to 4-chloro-3-nitropyridin-2-ol. Adapting this:

  • Diazotization : Convert the 2-amino group to a diazonium salt.

  • Nitramide introduction : Treat the diazonium salt with nitrous acid (HNO₂) to form the nitramide.

  • Position 5 functionalization : Introduce an amino group via nucleophilic substitution, followed by nitration.

Stability and Purification Considerations

Nitramides are thermally sensitive; thus, reactions must avoid temperatures >50°C. Purification via recrystallization from ethyl acetate or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q & A

Q. What quality control protocols ensure batch-to-batch consistency in nitramide synthesis?

  • Methodological Answer :
  • In-Process Monitoring : Track reaction progress via inline FTIR or Raman spectroscopy .
  • Purity Thresholds : Enforce HPLC purity >95% and residual solvent limits (<0.1% per ICH Q3C) .
  • Stability-Indicating Methods : Use stressed samples (heat, light, humidity) to validate analytical assays .

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